Kanamycin A Sulfate

Description

Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.

This compound is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

KANAMYCIN SULFATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 2 investigational indications.

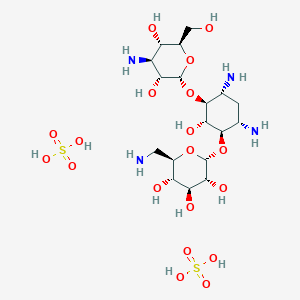

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGSFOGFJDDHP-KMCOLRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N4O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94108-19-7, 94237-36-2 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1047524 | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |

| Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin disulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kanamycin A sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin sulfate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kanamycin A sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kanamycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin A sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Kanamycin sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KANAMYCIN A SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antibacterial Spectrum of Kanamycin A Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin A, an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, is a potent bactericidal agent with a broad spectrum of activity primarily targeting Gram-negative and some Gram-positive bacteria.[1][2] Its clinical utility, particularly against severe infections and multidrug-resistant tuberculosis, underscores the importance of a detailed understanding of its antibacterial profile. This technical guide provides an in-depth analysis of the antibacterial spectrum of Kanamycin A Sulfate, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Kanamycin A functions by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis, leading to the production of non-functional proteins and ultimately cell death.[3][4]

Antibacterial Spectrum of this compound

Kanamycin A demonstrates significant activity against a wide range of aerobic Gram-negative bacteria, including members of the Enterobacteriaceae family.[5][6] It is also effective against certain Gram-positive bacteria, most notably Staphylococcus aureus.[2] However, its efficacy against most Gram-positive cocci is generally lower compared to other classes of antibiotics.[7] Kanamycin A is largely ineffective against anaerobic bacteria, fungi, and viruses.[8]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of Kanamycin A is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.[9] The following tables summarize the MIC values of this compound against a variety of clinically relevant bacteria.

Table 1: Antibacterial Spectrum of Kanamycin A Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 29213 | 1 - 4 | [7] |

| Staphylococcus aureus | (Clinical Isolate) | 3.5 | [10] |

| Staphylococcus aureus | (Methicillin-Resistant) | 2048 | [11] |

| Staphylococcus epidermidis | (Clinical Isolate) | 50 | [12] |

| Enterococcus faecalis | V583 | >128 | [13][14] |

| Streptococcus uberis | (Various) | - | [2] |

Table 2: Antibacterial Spectrum of Kanamycin A Against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 1 - 4 | [7] |

| Escherichia coli | K12 | 2 - 16 | [15] |

| Escherichia coli | (Clinical Isolate) | 4 | [6] |

| Escherichia coli | (Clinical Isolate) | 4.5 | [10] |

| Escherichia coli | (Clinical Isolate) | 6 - 30 | [16] |

| Pseudomonas aeruginosa | PAO1 | 512 | [12] |

| Pseudomonas aeruginosa | (Clinical Isolates) | No activity | [17] |

| Enterobacter aerogenes | (Clinical Isolate) | 50 | [12] |

| Proteus species | (Various) | - | [6] |

| Klebsiella pneumoniae | (Various) | - | [6] |

| Serratia marcescens | (Various) | - | [6] |

| Acinetobacter species | (Various) | - | [6] |

Table 3: Antibacterial Spectrum of Kanamycin A Against Other Clinically Important Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |

| Mycobacterium tuberculosis | (Wild-type) | ≤ 3 | |

| Mycobacterium smegmatis | mc²155 | - | |

| Yersinia pestis | CO92 | 4.8 | [12] |

Note on Anaerobic Bacteria: Kanamycin A is generally considered ineffective against anaerobic bacteria. This is because the uptake of aminoglycosides into the bacterial cell is an oxygen-dependent process.[18]

Mechanism of Action: Inhibition of Protein Synthesis

Kanamycin A exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S subunit.[19] This interaction disrupts protein synthesis at multiple stages: initiation, elongation, and termination.[5]

-

Binding to the 30S Ribosomal Subunit: Kanamycin A binds to the 16S rRNA within the 30S subunit, near the A-site (aminoacyl-tRNA binding site).[5] This binding induces a conformational change in the ribosome.

-

Interference with Initiation: The binding of Kanamycin A can block the formation of the initiation complex, which consists of the 30S subunit, mRNA, and the initiator tRNA (fMet-tRNA).[5][19] This prevents the commencement of protein synthesis.

-

mRNA Misreading and Elongation Errors: The conformational change induced by Kanamycin A leads to the misreading of the mRNA codon by the tRNA anticodon.[4][19] This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of non-functional or toxic proteins.

-

Inhibition of Translocation: Kanamycin A can also inhibit the translocation of the ribosome along the mRNA molecule, further halting protein synthesis.[19]

-

Bactericidal Effect: The accumulation of aberrant proteins and the disruption of essential protein synthesis lead to damage of the cell membrane, leakage of cellular contents, and ultimately, bacterial cell death.[5]

Caption: Kanamycin A's mechanism of action targeting the bacterial ribosome.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Kanamycin A is determined using standardized laboratory procedures, with the broth microdilution method being one of the most common. The following protocol is a generalized procedure based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21]

Broth Microdilution Method

Objective: To determine the lowest concentration of Kanamycin A that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate to be tested

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Kanamycin A Stock Solution: Prepare a concentrated stock solution of Kanamycin A in a suitable sterile solvent (e.g., water).

-

Preparation of Kanamycin A Dilutions: Perform serial two-fold dilutions of the Kanamycin A stock solution in CAMHB directly in the wells of a 96-well microtiter plate. This creates a range of antibiotic concentrations.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test bacterium on an agar plate, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the Kanamycin A dilutions. Also, include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Kanamycin A in which there is no visible growth.

Caption: Workflow for determining the MIC using the broth microdilution method.

Conclusion

This compound remains a clinically relevant aminoglycoside antibiotic with a well-defined antibacterial spectrum. Its primary strength lies in its activity against aerobic Gram-negative bacteria and its role in the treatment of multidrug-resistant tuberculosis. The quantitative MIC data presented, along with the detailed mechanism of action and standardized experimental protocols, provide a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of its spectrum and the methods for its evaluation is crucial for its effective clinical application and for the development of new antibacterial strategies to combat antimicrobial resistance.

References

- 1. m.youtube.com [m.youtube.com]

- 2. goldbio.com [goldbio.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Antibacterial Conjugates of Kanamycin A with Vancomycin and Eremomycin: Biological Activity and a New MS-Fragmentation Pattern of Cbz-Protected Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kanamycin promotes biofilm viability of MRSA strains showing extremely high resistance to kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Synthesis of Kanamycin Conjugated Gold Nanoparticles with Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiotic Resistance-Susceptibility Profiles of Enterococcus faecalis and Streptococcus spp. From the Human Vagina, and Genome Analysis of the Genetic Basis of Intrinsic and Acquired Resistances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Activity of amikacin, gentamicin and kanamycin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. What is the mechanism of Kanamycin Sulfate? [synapse.patsnap.com]

- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Chemical structure and properties of Kanamycin A Sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activity of Kanamycin A Sulfate. The information is intended to support research, scientific, and drug development endeavors related to this important aminoglycoside antibiotic.

Chemical Structure and Identity

Kanamycin A is an aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamycetictus. It consists of two amino sugars glycosidically linked to a central 2-deoxystreptamine moiety. The sulfate salt of Kanamycin A enhances its stability and solubility.

IUPAC Name: (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid[1]

CAS Number: 25389-94-0[2]

Chemical Formula: C₁₈H₃₆N₄O₁₁·H₂SO₄[2] or C₁₈H₃₈N₄O₁₅S[1][3]

Molecular Weight: 582.58 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Appearance | White to off-white, odorless, crystalline powder | [4][5] |

| Melting Point | Decomposes above 250 °C | [2][4][5] |

| Solubility | Freely soluble in water (up to 100 mg/mL); Practically insoluble in alcohol, acetone, chloroform, and ether. | [2][4][6] |

| pKa | 6.40, 7.55, 8.40, 9.40 (Uncertain) | [7] |

| pH (1% aqueous solution) | 6.5 - 8.5 | [8] |

| Stability | Aqueous stock solutions are stable for approximately 5 days at 37°C and can be stored long-term at 2-8°C. Stable for 24 hours at room temperature in most IV infusion fluids. | [4][8] |

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves a series of steps that ultimately lead to the production of non-functional proteins and cell death.

The primary target of Kanamycin A is the 30S ribosomal subunit. It binds to a specific site on the 16S rRNA and the S12 protein within the 30S subunit.[3] This binding event interferes with the translation process in several ways:

-

Inhibition of Initiation Complex Formation: Kanamycin A blocks the proper assembly of the ribosomal subunits with mRNA, preventing the initiation of protein synthesis.

-

mRNA Misreading: The binding of Kanamycin A induces a conformational change in the ribosome, leading to the misreading of the mRNA codon by the tRNA anticodon. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: Kanamycin A hinders the movement of the ribosome along the mRNA molecule, a process known as translocation, which is essential for the elongation of the polypeptide chain.

The culmination of these effects is the production of aberrant and non-functional proteins, which disrupts essential cellular processes and leads to bacterial cell death.

Caption: Mechanism of action of Kanamycin A.

Antibacterial Activity

This compound is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

| Bacterial Species | Strain | MIC (µg/mL) | References |

| Mycobacterium tuberculosis | H37Rv | 1 | [9] |

| Mycobacterium spp. | Kirchbergand | 5 | [9] |

| Mycobacterium spp. | Various strains | 1-5 | [6][9] |

| Staphylococcus aureus | 0.024 (w/w%) | [10] | |

| Pseudomonas aeruginosa | 0.049 (w/w%) | [10] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strain to be tested

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water. The concentration should be at least 10 times the highest concentration to be tested.

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test organism, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (no antibiotic).

-

Well 12 serves as a sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterial strain (typically 35-37°C for 18-24 hours).

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

Caption: Workflow for MIC determination.

References

- 1. This compound | C18H38N4O15S | CID 441374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kanamycin sulfate CAS#: 25389-94-0 [m.chemicalbook.com]

- 3. Kanamycin sulfate | C18H38N4O15S | CID 53384892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. Kanamycin sulfate | Kanamycin monosulfate | antibiotic | TargetMol [targetmol.com]

- 7. 59-01-8 CAS MSDS (KANAMYCIN) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of Kanamycin A Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanamycin A Sulfate is a broad-spectrum aminoglycoside antibiotic derived from Streptomyces kanamyceticus. It is widely used in both clinical and research settings. Understanding the stability and degradation pathways of this compound is critical for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, its degradation pathways, and the analytical methodologies used for its characterization.

Physicochemical Properties

Kanamycin A is a complex molecule consisting of three rings: two amino sugars glycosidically linked to a central 2-deoxystreptamine moiety. As a sulfate salt, it is a white to off-white crystalline powder that is freely soluble in water and practically insoluble in most organic solvents.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light.

Aqueous Solution Stability

This compound exhibits considerable stability in aqueous solutions, particularly within a neutral pH range. Solutions are stable for approximately 5 days at 37°C and can be stored for long periods at 2-8°C[1][2]. Remarkably, it shows no detectable loss of activity when maintained at 72°C at a pH of 7.3[3]. Furthermore, autoclaving at 120°C for over an hour results in only a minor (5%) loss of activity.

Solid-State Stability

Information regarding the solid-state stability of this compound under various temperature and humidity conditions as per ICH guidelines is not extensively detailed in publicly available literature. General recommendations suggest storing the powder in well-closed containers, protected from moisture.

Data on Stability of this compound in Aqueous Solutions

| Condition | Stability | Reference |

| pH 7.3, 72°C | No detectable loss of activity | [3] |

| 37°C | Stable for approximately 5 days | [1][2] |

| 2-8°C | Stable for long-term storage | [1][2] |

| Autoclaving (120°C, >1 hour) | ~5% loss of activity |

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of its glycosidic bonds, which is accelerated by acidic and alkaline conditions, as well as high temperatures. Other potential degradation pathways include oxidation and photolysis.

Hydrolytic Degradation

Under hydrolytic stress, the glycosidic linkages between the amino sugar rings and the 2-deoxystreptamine core are cleaved. While the precise structures of all degradation products under pharmaceutically relevant stress conditions are not exhaustively documented in the literature, related aminoglycosides are known to degrade into their constituent parts. For instance, potential degradation products of Kanamycin A could include 2-deoxystreptamine, 6-amino-6-deoxy-D-glucose, and 3-amino-3-deoxy-D-glucose.

dot

Caption: Proposed degradation pathway of Kanamycin A.

Oxidative and Photolytic Degradation

Experimental Protocols for Stability Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

This protocol is a general guideline for conducting a forced degradation study on this compound.

1. Sample Preparation:

-

Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.

-

Incubate at 60°C for a specified period (e.g., 24 hours), monitoring for degradation.

-

Neutralize the solution with 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.

-

Incubate at 60°C for a specified period (e.g., 8 hours), monitoring for degradation.

-

Neutralize the solution with 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% hydrogen peroxide.

-

Store at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

-

Thermal Degradation (Solution):

-

Heat the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

-

-

Thermal Degradation (Solid State):

-

Expose the solid this compound powder to a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

Dissolve the stressed powder in water for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

-

3. Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating analytical method, such as HPLC-UV/MS.

dot

Caption: Experimental workflow for a forced degradation study.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the stability of this compound and separating it from its degradation products.

Stability-Indicating HPLC Method

A robust stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradants.

Table of HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | A mixture of 0.1 M disodium tetraborate (pH 9.0) and water (25:75, v/v) supplemented with 0.5 g/L sodium octanesulfonate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 20 µL |

For the identification of unknown degradation products, coupling HPLC with Mass Spectrometry (MS) is essential. LC-MS/MS can provide molecular weight and fragmentation data to aid in the structural elucidation of degradants[4][5][6].

Conclusion

This compound is a relatively stable antibiotic, particularly in aqueous solutions at neutral pH. The primary degradation pathway is hydrolysis, which is accelerated by heat and non-neutral pH. Forced degradation studies are critical for understanding its degradation profile and for the development of stability-indicating analytical methods. The use of HPLC, especially when coupled with mass spectrometry, is indispensable for the accurate analysis of this compound and the characterization of its degradation products. This knowledge is fundamental for the development of safe, effective, and stable pharmaceutical formulations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. カナマイシン硫酸塩 mixture of Kanamycin A (main component) and Kanamycin B and C | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Kanamycin by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frederick.cancer.gov [frederick.cancer.gov]

- 6. lcms.labrulez.com [lcms.labrulez.com]

The Kanamycin Resistance Gene (kanR): An In-depth Technical Guide for Molecular Cloning

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Kanamycin resistance gene (kanR), a cornerstone of modern molecular cloning. We will delve into its mechanism of action, provide detailed quantitative data for its application, and present step-by-step experimental protocols.

Core Concepts: The Role of kanR in Selective Cloning

In the realm of genetic engineering, the ability to selectively propagate cells that have successfully incorporated a foreign DNA construct is paramount. The kanR gene serves as a powerful selectable marker, enabling researchers to eliminate non-transformed cells and isolate only those containing the desired plasmid. The gene encodes an enzyme, Aminoglycoside Phosphotransferase (APH), which confers resistance to the aminoglycoside antibiotic Kanamycin.[1][2]

Kanamycin, isolated from the bacterium Streptomyces kanamyceticus, functions by binding to the 30S ribosomal subunit in bacteria.[1][3][4] This binding disrupts protein synthesis by causing misreading of the mRNA, ultimately leading to cell death.[3][4][5] The introduction of a plasmid carrying the kanR gene allows the host bacterium to produce the APH enzyme, which inactivates Kanamycin, permitting the cell to survive and replicate in a Kanamycin-containing medium.

Mechanism of Kanamycin Resistance

The resistance conferred by the kanR gene is enzymatic. The gene product, Aminoglycoside Phosphotransferase (APH), catalyzes the transfer of a phosphate group from a nucleotide triphosphate (typically ATP or GTP) to a hydroxyl group on the Kanamycin molecule.[6][7] This modification sterically hinders the antibiotic from binding to its ribosomal target, rendering it ineffective.[6]

There are several variants of the APH enzyme, classified based on the position they phosphorylate on the aminoglycoside. The most common in molecular cloning is APH(3')-IIa, which phosphorylates the 3'-hydroxyl group of Kanamycin.[6] Other variants, such as APH(2''), which phosphorylates the 2''-hydroxyl group, also exist and can confer resistance to a broader range of aminoglycosides.[8][9] The APH enzymes are structurally similar to eukaryotic protein kinases.[10]

Quantitative Data for Experimental Design

Precise concentrations and conditions are critical for successful selection. The following tables summarize key quantitative data for using the kanR gene in E. coli.

Table 1: Kanamycin Concentrations for Selection

| Bacterial Strain | Plasmid Copy Number | Kanamycin Concentration (µg/mL) | Reference(s) |

| E. coli DH5α | High Copy | 50 | [11][12] |

| E. coli DH5α | Low Copy | 30 | [11] |

| E. coli BL21(DE3) | High Copy | 50 | [13] |

| E. coli BL21(DE3) | Low Copy | 30 | [14] |

| General E. coli | Not Specified | 25-50 | [15][16] |

Table 2: Recommended Incubation Times and Temperatures

| Experimental Step | Temperature (°C) | Time | Reference(s) |

| Heat Shock | 42 | 30-60 seconds | [17][18][19] |

| Recovery (Outgrowth) | 37 | 1 hour | [17][20] |

| Plate Incubation | 37 | 12-16 hours | [11][21] |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for common molecular cloning procedures involving the kanR gene.

Preparation of Kanamycin Stock Solution (50 mg/mL)

-

Weigh 0.5 g of Kanamycin sulfate powder.

-

Dissolve the powder in 10 mL of sterile deionized water.[22]

-

Vortex until the powder is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.[12][22][23]

-

Aliquot the sterilized solution into microcentrifuge tubes.

Preparation of Kanamycin Selective Agar Plates

-

Prepare 1 liter of Luria-Bertani (LB) agar medium (10 g tryptone, 5 g yeast extract, 10 g NaCl, 15 g agar).

-

Autoclave the medium at 121°C for 15-20 minutes.

-

Allow the medium to cool to approximately 50-55°C.[23]

-

Add 1 mL of the 50 mg/mL Kanamycin stock solution to the cooled medium to achieve a final concentration of 50 µg/mL.[23]

-

Mix gently but thoroughly to ensure even distribution of the antibiotic.

-

Pour the medium into sterile petri dishes (approximately 20-25 mL per plate).

-

Allow the plates to solidify at room temperature.

-

Store the plates at 4°C, protected from light.

Heat Shock Transformation of E. coli

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. blog.addgene.org [blog.addgene.org]

- 3. Kanamycin A - Wikipedia [en.wikipedia.org]

- 4. goldbio.com [goldbio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Kanamycin kinase - Wikipedia [en.wikipedia.org]

- 7. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 8. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure of the phosphotransferase domain of the bifunctional aminoglycoside-resistance enzyme AAC(6′)-Ie-APH(2′′)-Ia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoglycoside 2′′-Phosphotransferase IIIa (APH(2′′)-IIIa) Prefers GTP over ATP: STRUCTURAL TEMPLATES FOR NUCLEOTIDE RECOGNITION IN THE BACTERIAL AMINOGLYCOSIDE-2′′ KINASES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of 100mg/ml kanamycin solution [protocols.io]

- 13. Colony PCR [sigmaaldrich.com]

- 14. academic.oup.com [academic.oup.com]

- 15. echemi.com [echemi.com]

- 16. The effects of kanamycin concentration on gene transcription levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neb.com [neb.com]

- 18. addgene.org [addgene.org]

- 19. assaygenie.com [assaygenie.com]

- 20. home.sandiego.edu [home.sandiego.edu]

- 21. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 22. How to make a 50 mg/ml Kanamycin Stock Solution [protocols.io]

- 23. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]

Solubility of Kanamycin A Sulfate in water and other lab solvents

An In-depth Technical Guide to the Solubility of Kanamycin A Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and other common laboratory solvents. The information is curated for professionals in research and development who require precise and reliable data for experimental design, formulation, and application. This document includes quantitative solubility data, detailed experimental protocols for solution preparation, and visualizations of key processes.

Physicochemical Properties

This compound is the sulfate salt of Kanamycin A, an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus.[1][2] It typically appears as a white to off-white, odorless, crystalline powder.[2][3][4] Its polar nature, owing to multiple hydrophilic functional groups, dictates its solubility profile.[3]

Quantitative Solubility Data

The solubility of this compound is highest in aqueous solutions. Data from various suppliers and publications indicate a range of reported solubilities in water, which may be attributed to differences in the specific salt form (monosulfate vs. acid sulfate), purity, and experimental conditions. In contrast, it is poorly soluble in most organic solvents.

Table 2.1: Solubility of this compound in Water

| Solvent | Reported Solubility | Source(s) |

| Water | 100 mg/mL | [5][6] |

| Water | 50 mg/mL | [1][7][8][9][10] |

| Water | 10-50 mg/mL | [1][3][11] |

| Water | ≥ 25 mg/mL | [12] |

| Water | 10 mg/mL (10 g/L) | [1][13] |

Note: The variation in reported values highlights the importance of empirical verification for specific applications. Sonication may be recommended to achieve higher concentrations.[6]

Table 2.2: Solubility of this compound in Other Laboratory Solvents

| Solvent | Reported Solubility | Source(s) |

| Alcohol (General) | Practically Insoluble / Slightly Soluble | [3][7][8][9][10] |

| Methanol | Practically Insoluble | [2] |

| Ethanol | Practically Insoluble / Insoluble | [2][14] |

| DMSO | Insoluble / < 1 mg/mL | [6][12][14] |

| Acetone | Practically Insoluble / Insoluble | [2][7][8][9][10] |

| Chloroform | Practically Insoluble | [7][8][9][10] |

| Ether | Practically Insoluble | [7][8][9][10] |

| Ethyl Acetate | Practically Insoluble / Insoluble | [2][7][8][9][10] |

| Benzene | Insoluble | [2] |

Experimental Protocols

Protocol for Preparation of a 50 mg/mL Sterile Aqueous Stock Solution

This protocol provides a reliable method for preparing a commonly used this compound stock solution for applications such as a selection agent in cell culture.[9][15]

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile beaker or flask

-

Sterile magnetic stir bar and stir plate

-

Sterile graduated cylinder or volumetric flask

-

Sterile syringe

-

Sterile 0.2 µm syringe filter

-

Sterile storage vessel (e.g., conical tube or media bottle)

-

Analytical balance

-

Biosafety cabinet or flame for aseptic technique

Methodology:

-

Weighing: In a biosafety cabinet, accurately weigh the desired amount of this compound powder. For a 10 mL solution, weigh 0.5 g.

-

Initial Dissolution: Transfer the powder to the sterile beaker containing a stir bar. Add approximately 8 mL of sterile water. Cover the beaker (e.g., with sterile foil or parafilm) and place it on a stir plate. Stir until the powder is completely dissolved. The resulting solution should be clear.[7][8][9][10]

-

Volume Adjustment: Aseptically transfer the dissolved solution to a 10 mL sterile graduated cylinder or volumetric flask. Rinse the beaker with a small amount of sterile water and add it to the cylinder to ensure a complete transfer. Adjust the final volume to exactly 10 mL with sterile water.

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter to the syringe tip. Filter the solution directly into the final sterile storage vessel.[7][8][9] This is the recommended method for sterilizing heat-labile antibiotic solutions.

-

Storage: Label the storage vessel with the name of the compound, concentration, and date of preparation. Aqueous stock solutions of this compound are stable for approximately 5 days at 37°C and can be stored at 2-8°C for long-term use.[7][9][10]

General Protocol for Solubility Determination (Empirical)

This protocol outlines a general workflow to empirically determine the saturation solubility of this compound in a specific solvent at a given temperature.

Methodology:

-

Equilibration: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial).

-

Saturation: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or shaker bath can be used.

-

Phase Separation: Cease agitation and allow the undissolved solute to settle. Centrifuge the sample at high speed to pellet all suspended solids.

-

Sample Collection: Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

-

Quantification: Dilute the supernatant sample to a suitable concentration. Analyze the concentration of this compound using an appropriate analytical method, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or a specific bioassay.[16]

-

Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility of the compound in that solvent at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the standard procedure for preparing a sterile stock solution of this compound.

Caption: Workflow for preparing a sterile this compound stock solution.

Mechanism of Action

Kanamycin A exerts its antibacterial effect by inhibiting protein synthesis. The diagram below outlines this signaling pathway.

Caption: Kanamycin A mechanism of action via inhibition of protein synthesis.

References

- 1. Kanamycin sulfate CAS#: 25389-94-0 [m.chemicalbook.com]

- 2. Kanamycin | C18H36N4O11 | CID 6032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. Kanamycin sulfate | Kanamycin monosulfate | antibiotic | TargetMol [targetmol.com]

- 7. 硫酸卡那霉素 mixture of Kanamycin A (main component) and Kanamycin B and C | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. カナマイシン 硫酸 Streptomyces kanamyceticus由来 meets USP testing specifications, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. KANAMYCIN SULFATE | 70560-51-9 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Kanamycin Sulfate | ibresco [ibresco.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Kerr Wiki Public/Kanamycin Solution [kerrlab.org]

- 16. Kanamycin Sulfate [drugfuture.com]

An In-depth Technical Guide to the Mode of Action of Kanamycin A Sulfate in Inhibiting Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kanamycin A, an aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Kanamycin A's mode of action. It delves into the specific interactions with the 30S ribosomal subunit, the consequential effects on translational fidelity and translocation, and the quantitative parameters that define its inhibitory potency. Detailed experimental protocols for key assays and visualizations of the involved pathways are provided to support further research and drug development efforts in this area.

Introduction

Kanamycin A is a broad-spectrum aminoglycoside antibiotic isolated from the bacterium Streptomyces kanamyceticus.[1] It is effective against a wide range of Gram-negative and some Gram-positive bacteria, as well as Mycobacterium tuberculosis.[2][3] Its clinical utility stems from its ability to rapidly kill bacteria by disrupting the essential process of protein synthesis.[4] Understanding the precise molecular interactions and the downstream consequences of Kanamycin A binding to the ribosome is crucial for combating the rise of antibiotic resistance and for the rational design of novel aminoglycoside derivatives with improved efficacy and reduced toxicity.

Molecular Mechanism of Action

Kanamycin A's primary cellular target is the bacterial 70S ribosome, specifically the 30S small subunit.[4][5] By binding to a critical site on the 16S ribosomal RNA (rRNA), Kanamycin A induces a cascade of events that ultimately halt protein synthesis and lead to cell death.[6]

Binding to the 30S Ribosomal Subunit

Kanamycin A binds to the decoding A-site on the 16S rRNA within the 30S subunit.[6][7] This binding pocket is a highly conserved region crucial for the accurate decoding of messenger RNA (mRNA) codons by aminoacyl-tRNAs. The neamine core of Kanamycin A, consisting of a 2-deoxystreptamine ring and a glucosamine ring, is primarily responsible for the specific interaction with the A-site.[8]

Key nucleotide residues of the 16S rRNA involved in the interaction with Kanamycin A include A1408, G1491, A1492, and A1493 (E. coli numbering).[9][10] The binding of Kanamycin A induces a conformational change in the A-site, causing the universally conserved bases A1492 and A1493 to flip out from their stacked positions. This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, thereby locking the A-site in a conformation that is prone to errors.

dot

Inhibition of Protein Synthesis

The binding of Kanamycin A to the ribosomal A-site disrupts protein synthesis through a multi-faceted mechanism:

-

Interference with Initiation: Kanamycin A can interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA.[5]

-

Induction of mRNA Misreading: The conformational change induced by Kanamycin A binding reduces the decoding fidelity of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[4]

-

Inhibition of Translocation: Kanamycin A binding also hinders the movement of the ribosome along the mRNA transcript, a process known as translocation.[8] This stalling of the ribosome further prevents the elongation of the polypeptide chain.

The accumulation of aberrant proteins and the overall halt in protein synthesis are bactericidal, leading to the death of the bacterial cell.[4]

dot

Quantitative Data

The inhibitory activity of Kanamycin A can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50) in in vitro translation assays, the dissociation constant (Kd) or inhibition constant (Ki) for ribosome binding, and the minimum inhibitory concentration (MIC) against different bacterial strains.

Table 1: In Vitro Inhibition and Binding Affinity of Kanamycins

| Compound | Assay Type | System/Target | Value | Reference |

| Kanamycin A | In vitro translation inhibition | Rabbit reticulocyte ribosomes | IC50: ~10 µM | [8] |

| Kanamycin B | In vitro translation inhibition | Bacterial wild-type ribosomes | IC50: 0.02 µg/mL | [8] |

| Kanamycin C | In vitro translation inhibition | Bacterial wild-type ribosomes | IC50: 0.3 µg/mL | [11] |

| Kanamycin B | MicroScale Thermophoresis (MST) | 16S rRNA A-site | Kd: 9.98 µM | [12] |

Note: Data for Kanamycin A on bacterial ribosomes was not explicitly found in the same study, but the data for its close analogs, Kanamycin B and C, are provided for comparison.

Table 2: Minimum Inhibitory Concentrations (MIC) of Kanamycin A

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 50 | [10] |

| Staphylococcus aureus | ATCC 29213 | 3.125 | [10] |

| Pseudomonas aeruginosa | ATCC 27853 | > 32 | [8] |

| Klebsiella pneumoniae | - | - | [1] |

| Mycobacterium tuberculosis | Wild-type | ≤ 3.0 | [2] |

| Mycobacterium tuberculosis | Kanamycin-resistant | ≥ 5.0 | [2] |

Note: The MIC for Klebsiella pneumoniae is indicated as a susceptible pathogen, but a specific value from the searched literature was not provided in a tabular format.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of Kanamycin A.

In Vitro Translation Inhibition Assay (Coupled Transcription-Translation)

This assay measures the dose-dependent inhibition of protein synthesis by Kanamycin A in a cell-free system.

Objective: To determine the IC50 value of this compound.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in nuclease-free water.

-

Use a commercial E. coli S30 extract-based coupled transcription-translation kit.

-

Use a plasmid DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Prepare a reaction buffer, amino acid mix, and energy source as per the kit's instructions.

-

-

Reaction Setup:

-

On ice, prepare a series of reaction tubes.

-

To each tube, add the reaction buffer, amino acid mix (including a radiolabeled amino acid like [³⁵S]-methionine if using autoradiography for detection, or a non-radiolabeled mix for fluorescence/luminescence detection), and the energy source.

-

Add varying concentrations of this compound to the tubes. Include a no-antibiotic control.

-

Add the plasmid DNA template to each tube.

-

Initiate the reaction by adding the S30 cell extract.

-

-

Incubation:

-

Incubate the reactions at 37°C for 1-2 hours.

-

-

Detection and Quantification:

-

For Luciferase Reporter: Add luciferin substrate and measure the luminescence using a luminometer.

-

For GFP Reporter: Measure the fluorescence using a fluorometer.

-

For Radiolabeled Protein: Precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Kanamycin A concentration relative to the no-antibiotic control.

-

Plot the percentage of inhibition against the logarithm of the Kanamycin A concentration.

-

Determine the IC50 value, which is the concentration of Kanamycin A that causes 50% inhibition of protein synthesis, by fitting the data to a dose-response curve.

-

dot

Ribosome Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct binding of radiolabeled Kanamycin A to ribosomes.

Objective: To determine the binding affinity (Kd or Ki) of Kanamycin A for the 30S ribosomal subunit.

Methodology:

-

Preparation of Materials:

-

Purify 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., E. coli) by sucrose gradient centrifugation.

-

Obtain or synthesize radiolabeled Kanamycin A (e.g., [³H]-Kanamycin A).

-

Prepare a binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

-

Prepare nitrocellulose and DEAE filter membranes by soaking them in the binding buffer.

-

-

Binding Reaction:

-

Set up a series of binding reactions in microcentrifuge tubes.

-

Keep the concentration of ribosomes constant in each tube.

-

Add increasing concentrations of radiolabeled Kanamycin A.

-

For determining non-specific binding, prepare a parallel set of tubes with a large excess of unlabeled Kanamycin A in addition to the radiolabeled antibiotic.

-

Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Assemble a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane placed on top of a DEAE membrane.

-

Filter each binding reaction mixture through a well. Ribosomes and any bound radiolabeled Kanamycin A will be retained on the nitrocellulose filter, while unbound Kanamycin A will pass through and be captured by the DEAE filter.

-

Wash each filter with ice-cold binding buffer to remove any non-specifically bound ligand.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on both the nitrocellulose and DEAE filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the concentration of bound and free Kanamycin A for each reaction.

-

Subtract the non-specific binding from the total binding to get the specific binding.

-

Plot the amount of specifically bound Kanamycin A against the concentration of free Kanamycin A.

-

Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., using Scatchard analysis or non-linear regression).

-

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This assay determines the lowest concentration of Kanamycin A that inhibits the visible growth of a specific bacterium.

Objective: To determine the MIC of this compound against various bacterial strains.

Methodology:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Prepare sterile Mueller-Hinton Broth (MHB).

-

Culture the bacterial strain of interest overnight on an appropriate agar plate.

-

-

Inoculum Preparation:

-

From the overnight culture, pick several colonies and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Setup (96-well plate):

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the Kanamycin A stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of Kanamycin A concentrations. Discard 100 µL from the last well.

-

The last two wells in a row should serve as a growth control (no antibiotic) and a sterility control (no bacteria).

-

Inoculate all wells (except the sterility control) with 100 µL of the prepared bacterial inoculum.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of Kanamycin A in which there is no visible growth.

-

Conclusion

This compound remains a clinically relevant antibiotic due to its potent bactericidal activity, which is achieved through the targeted inhibition of bacterial protein synthesis. Its interaction with the 16S rRNA A-site on the 30S ribosomal subunit leads to a cascade of disruptive events, including the impairment of translation initiation, induction of mRNA misreading, and inhibition of translocation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding of Kanamycin A's mode of action is fundamental for developing strategies to overcome aminoglycoside resistance and for the design of next-generation antibiotics that can effectively combat multidrug-resistant pathogens.

References

- 1. Kanamycin A - Wikipedia [en.wikipedia.org]

- 2. Kanamycin Susceptibility Testing of Mycobacterium tuberculosis Using Mycobacterium Growth Indicator Tube and a Colorimetric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structure-Activity Relationships among the Kanamycin Aminoglycosides: Role of Ring I Hydroxyl and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. benchchem.com [benchchem.com]

- 12. Genome-wide identification of Kanamycin B binding RNA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architectonics of Aminoglycoside Antibiotics: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the fundamental molecular principles governing the action of aminoglycoside antibiotics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate mechanisms of action, the molecular basis of bacterial resistance, and the critical structure-activity relationships that define this important class of antibacterial agents. Through a combination of detailed textual explanations, structured data presentations, and comprehensive visualizations, this guide aims to be an essential resource for the scientific community engaged in antimicrobial research and development.

Mechanism of Action: Hijacking the Ribosomal Machinery

Aminoglycosides exert their bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery responsible for protein synthesis. Their primary site of action is the 30S ribosomal subunit, where they bind to a specific region of the 16S ribosomal RNA (rRNA) known as the A-site.[1][2][3] This binding event is the linchpin of their antibacterial activity, leading to a cascade of disruptive events within the bacterial cell.

The interaction of aminoglycosides with the A-site induces a conformational change in the rRNA, which in turn interferes with the fidelity of protein synthesis.[2] This interference manifests in two primary ways:

-

Codon Misreading: The altered conformation of the A-site leads to the acceptance of incorrect aminoacyl-tRNAs during the elongation phase of translation. This results in the synthesis of aberrant, non-functional, or even toxic proteins.[2][3]

-

Inhibition of Translocation: Aminoglycosides can also impede the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. This leads to a premature termination of protein synthesis.[4]

The accumulation of mistranslated proteins can lead to a phenomenon known as membrane damage. These aberrant proteins can be inserted into the bacterial cell membrane, compromising its integrity and leading to leakage of cellular contents and ultimately, cell death.[2][4] Furthermore, recent evidence suggests that the bactericidal activity of aminoglycosides is also linked to the induction of oxidative stress within the bacterial cell, a process triggered by the mistranslation of membrane proteins.[5]

Visualizing the Pathway of Aminoglycoside Action

The following diagram illustrates the multi-step process of aminoglycoside uptake and their subsequent action on the bacterial ribosome.

Molecular Mechanisms of Resistance

The emergence of bacterial resistance to aminoglycosides poses a significant threat to their clinical efficacy. Bacteria have evolved several sophisticated mechanisms to counteract the action of these antibiotics. These resistance strategies can be broadly categorized into three main types:

-

Enzymatic Modification of the Antibiotic: This is the most prevalent mechanism of aminoglycoside resistance.[1][6] Bacteria acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes chemically alter the aminoglycoside molecule, thereby reducing its affinity for the ribosomal target.[6][7] There are three major classes of AMEs:

-

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino group on the aminoglycoside.

-

Aminoglycoside Phosphotransferases (APHs): Add a phosphate group to a hydroxyl group.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide (usually adenylyl or guanylyl) to a hydroxyl group.

-

-

Alteration of the Ribosomal Target: Mutations in the gene encoding the 16S rRNA can alter the structure of the A-site, preventing the aminoglycoside from binding effectively. This mechanism, while less common, can confer high-level resistance.[1]

-

Reduced Uptake or Increased Efflux: Bacteria can develop resistance by either reducing the permeability of their cell envelope to aminoglycosides or by actively pumping the antibiotic out of the cell using efflux pumps.[1]

Visualizing the Landscape of Aminoglycoside Resistance

The following diagram outlines the primary mechanisms by which bacteria develop resistance to aminoglycoside antibiotics.

Quantitative Data on Aminoglycoside Activity

The efficacy of aminoglycoside antibiotics is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize representative MIC values for common aminoglycosides against key Gram-negative and Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against Escherichia coli

| Aminoglycoside | MIC Range (µg/mL) | Reference Strains |

| Gentamicin | 0.25 - 2 | ATCC 25922 |

| Tobramycin | 0.5 - 2 | ATCC 25922 |

| Amikacin | 0.25 - 4 | ATCC 25922 |

| Kanamycin | 1 - 8 | ATCC 25922 |

| Streptomycin | 2 - 16 | ATCC 25922 |

| Note: MIC values can vary depending on the specific strain and testing methodology. |

Table 2: Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against Pseudomonas aeruginosa

| Aminoglycoside | MIC Range (µg/mL) | Reference Strains |

| Gentamicin | 0.5 - 8 | ATCC 27853 |

| Tobramycin | 0.25 - 4 | ATCC 27853 |

| Amikacin | 1 - 16 | ATCC 27853 |

| Note: P. aeruginosa often exhibits higher intrinsic resistance to aminoglycosides compared to E. coli.[8] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against Staphylococcus aureus

| Aminoglycoside | MIC Range (µg/mL) | Reference Strains |

| Gentamicin | 0.12 - 1 | ATCC 29213 |

| Tobramycin | 0.12 - 1 | ATCC 29213 |

| Amikacin | 0.5 - 4 | ATCC 29213 |

| Kanamycin | 1 - 8 | ATCC 29213 |

| Note: Aminoglycosides are often used in combination with other antibiotics for serious S. aureus infections. |

Key Experimental Protocols

The study of aminoglycoside antibiotics relies on a variety of specialized molecular biology techniques. Below are detailed methodologies for two key experiments: Ribosome Profiling and In Vitro Translation Inhibition Assays.

Ribosome Profiling to Monitor Translational Effects

Ribosome profiling is a powerful high-throughput sequencing technique that allows for a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. This method can be used to precisely map the sites of ribosome pausing or arrest induced by aminoglycoside treatment.

Materials:

-

Bacterial culture of interest

-

Liquid nitrogen

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM NH₄Cl, 1 mM DTT, 0.5% Triton X-100, RNase inhibitor)

-

Micrococcal nuclease (MNase)

-

Sucrose gradient solutions (e.g., 10% and 50% sucrose in lysis buffer)

-

RNA purification kit

-

Library preparation kit for next-generation sequencing

Procedure:

-

Cell Growth and Treatment: Grow bacterial cultures to mid-log phase. Treat one culture with the desired concentration of aminoglycoside for a specified time. An untreated culture serves as a control.

-

Rapid Cell Lysis: Harvest cells by rapid filtration and immediately flash-freeze in liquid nitrogen to halt translation. Lyse the cells by cryo-milling or by resuspending the frozen pellet in lysis buffer.

-

Nuclease Digestion: Treat the cell lysate with MNase to digest mRNA that is not protected by ribosomes. The concentration of MNase and digestion time should be optimized to yield monosomes.

-

Monosome Isolation: Layer the digested lysate onto a sucrose gradient and centrifuge to separate monosomes from polysomes, ribosomal subunits, and digested RNA fragments.

-

RNA Footprint Extraction: Collect the monosome fraction and extract the ribosome-protected mRNA fragments (footprints) using an RNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints. This typically involves ligation of adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, PCR amplification, and size selection. The resulting library is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the bacterial genome to determine the positions of the ribosomes on the mRNAs. Analyze the data to identify changes in ribosome occupancy and pausing in the aminoglycoside-treated sample compared to the control.

Visualizing the Ribosome Profiling Workflow

In Vitro Translation Inhibition Assay

This assay directly measures the ability of an aminoglycoside to inhibit protein synthesis in a cell-free system. It is a fundamental technique for determining the potency of new antibiotic candidates and for studying the mechanism of action of known drugs.

Materials:

-

Bacterial S30 extract (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors)

-

Reporter mRNA (e.g., encoding luciferase or a fluorescent protein)

-

Amino acid mixture

-

Energy source (ATP and GTP)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Aminoglycoside of interest

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup: Prepare a master mix containing the S30 extract, reporter mRNA, amino acid mixture, energy source, and reaction buffer.

-

Inhibitor Addition: Aliquot the master mix into a 96-well plate. Add serial dilutions of the aminoglycoside to the wells. Include a no-inhibitor control and a no-mRNA control (for background measurement).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

Signal Detection: Measure the amount of reporter protein produced in each well. For luciferase, add the luciferin substrate and measure luminescence. For a fluorescent protein, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background signal (no-mRNA control) from all readings. Normalize the data to the no-inhibitor control to calculate the percentage of inhibition for each aminoglycoside concentration. Plot the percentage of inhibition against the logarithm of the aminoglycoside concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).

Visualizing the In Vitro Translation Inhibition Assay

Conclusion

Aminoglycoside antibiotics remain a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. A deep understanding of their molecular mechanisms of action and the ways in which bacteria develop resistance is paramount for the continued development of effective antimicrobial strategies. This technical guide has provided a comprehensive overview of these core principles, supplemented with quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers dedicated to combating the growing threat of antibiotic resistance.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]